4-Fluoro-3,5-dimethoxybenzoic Acid

説明

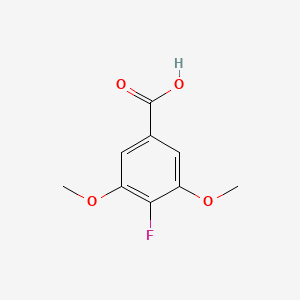

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-fluoro-3,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJAUDBJSALIOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1F)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis, Chemical Shifts, and Coupling Constants

The ¹H NMR spectrum of 4-Fluoro-3,5-dimethoxybenzoic acid provides key insights into the arrangement of its hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons.

The aromatic protons, located on the benzene (B151609) ring, typically appear as a multiplet in the downfield region of the spectrum. The exact chemical shift and multiplicity are influenced by the electronic effects of the fluorine, methoxy, and carboxylic acid substituents. In a related compound, 3,4,5-trimethoxybenzoic acid, the two aromatic protons appear as a singlet at 7.38 ppm. rsc.org For 4-fluorobenzoic acid, the aromatic protons appear as two multiplets, one around 8.15 ppm and the other around 7.15 ppm. rsc.org The carboxylic acid proton is highly deshielded and appears as a broad singlet at a very low field, often above 10 ppm, and its position can be concentration-dependent. rsc.org

The six protons of the two methoxy groups are equivalent due to the molecule's symmetry and therefore give rise to a single, sharp singlet in the upfield region of the spectrum, typically around 3.9 ppm. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | ~7.3 | s | 2H |

| Methoxy OCH₃ | ~3.9 | s | 6H |

| Carboxylic Acid OH | >10 | br s | 1H |

Note: Predicted values are based on the analysis of similar compounds. Actual experimental values may vary slightly.

Carbon (¹³C) NMR Spectral Characterization and Quaternary Carbon Assignment

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their electronic environment. Due to the molecule's symmetry, fewer signals are observed than the total number of carbon atoms.

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field, typically in the range of 165-175 ppm. rsc.orgoregonstate.edu The aromatic carbons show a range of chemical shifts. The carbon attached to the fluorine atom (C-F) will show a large coupling constant with the fluorine nucleus. The carbons bearing the methoxy groups (C-OCH₃) and the carbon attached to the carboxylic acid group (C-COOH) are quaternary and will typically have weaker signals. The remaining aromatic carbons will also have distinct chemical shifts. For comparison, in 3,4,5-trimethoxybenzoic acid, the aromatic carbons appear at 152.9, 142.9, 124.1, and 107.3 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Description |

| C=O | ~170 | Carboxylic Acid Carbonyl |

| C-F | ~160 (d, ¹JCF) | Aromatic Carbon bonded to Fluorine |

| C-OCH₃ | ~150 | Aromatic Carbons bonded to Methoxy |

| C-H | ~108 | Aromatic Carbons bonded to Hydrogen |

| C-COOH | ~125 | Aromatic Carbon bonded to Carboxylic Acid |

| OCH₃ | ~56 | Methoxy Carbons |

Note: Predicted values are based on the analysis of similar compounds and known substituent effects. 'd' indicates a doublet due to C-F coupling.

Fluorine (¹⁹F) NMR for Elucidating Fluorine Environment

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. wikipedia.org Since there is only one fluorine atom in this compound, the ¹⁹F NMR spectrum will show a single signal. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. The presence of two ortho methoxy groups and a para carboxylic acid group will influence this chemical shift. alfa-chemistry.com The signal may exhibit coupling to the nearby aromatic protons, which would appear as a multiplet. For instance, in 3-bromo-4-fluorobenzoic acid, the fluorine signal appears as a triplet of doublets at -98.11 ppm. rsc.org

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups.

Characteristic Absorption Bands for Carboxylic Acid and Aromatic Fluorine

The IR spectrum of this compound will exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

Carboxylic Acid: The O-H stretch of the carboxylic acid appears as a very broad band in the region of 2500-3300 cm⁻¹. The C=O stretch of the carbonyl group gives a strong, sharp absorption band typically around 1700-1725 cm⁻¹.

Aromatic Ring: The C=C stretching vibrations of the aromatic ring appear in the region of 1450-1600 cm⁻¹.

C-O Stretching: The C-O stretching of the methoxy groups will be visible in the fingerprint region, typically around 1000-1300 cm⁻¹.

Aromatic Fluorine: The C-F stretch of the aromatic fluorine bond gives a strong absorption in the region of 1100-1400 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong |

| Aromatic Ring | C=C stretch | 1450-1600 | Medium to Strong |

| Aromatic Fluorine | C-F stretch | 1100-1400 | Strong |

| Methoxy Group | C-O stretch | 1000-1300 | Medium to Strong |

Influence of Substituents on Vibrational Modes

The vibrational spectrum of this compound is significantly influenced by its fluoro and dimethoxy substituents. The electron-withdrawing nature of the fluorine atom and the electron-donating and steric effects of the methoxy groups alter the vibrational frequencies of the benzoic acid core. mdpi.com

The presence of methoxy groups can lead to weak non-covalent C-H···O interactions, which can influence the regioselectivity in certain reactions. mdpi.com These subtle interactions can also manifest in the vibrational spectrum. For instance, in related methoxy-substituted benzoic acids, the C-O stretching vibrations and C-H bending modes of the methoxy groups are characteristic features in the infrared and Raman spectra. researchgate.net

The fluorine substituent introduces further complexity. The C-F stretching vibration is a key diagnostic band. Moreover, the strong electronegativity of fluorine can inductively affect the electron density of the aromatic ring and the carboxylic acid group, thereby shifting the frequencies of the C=O and O-H stretching vibrations. nih.gov The interplay of these electronic and steric effects from both the fluoro and dimethoxy groups results in a unique vibrational fingerprint for the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of elemental compositions.

Molecular Ion Detection and Fragmentation Pattern Analysis

In the mass spectrum of this compound, the molecular ion peak [M]+• is expected at an m/z corresponding to its molecular weight. For the related compound this compound (C9H9FO4), the predicted monoisotopic mass is 200.0485 Da. uni.lu The detection of this ion confirms the molecular weight of the compound.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH, 17 Da) to form an acylium ion, or the loss of the entire carboxyl group (•COOH, 45 Da). docbrown.info For this compound, the primary fragmentation would likely involve these characteristic losses, leading to significant peaks in the spectrum. For example, the loss of •OH from the molecular ion would result in a fragment ion at m/z [M-17]+. Subsequent fragmentation could involve the loss of formaldehyde (B43269) (CH2O, 30 Da) or a methyl radical (•CH3, 15 Da) from the methoxy groups. The presence of the fluorine atom would also influence the fragmentation, potentially leading to characteristic neutral losses or charged fragments containing fluorine. nist.gov

| Fragment | m/z (Mass-to-Charge Ratio) | Neutral Loss |

|---|---|---|

| [M]+• | 200 | - |

| [M-OH]+ | 183 | •OH |

| [M-OCH3]+ | 169 | •OCH3 |

| [M-COOH]+ | 155 | •COOH |

Application in Purity Assessment and Reaction Monitoring

Mass spectrometry, particularly when coupled with chromatographic techniques like liquid chromatography (LC-MS), is an invaluable tool for assessing the purity of this compound. By separating the compound from any impurities, MS can detect and identify even trace amounts of byproducts or starting materials, providing a highly sensitive purity profile. waters.com

Furthermore, MS is instrumental in monitoring the progress of chemical reactions in real-time. waters.comnih.govnih.gov For the synthesis of this compound, reaction monitoring by MS would involve tracking the disappearance of starting material peaks and the appearance of the product peak at its characteristic m/z. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize impurities.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure of this compound is expected to be dominated by strong intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules. This typically results in the formation of centrosymmetric dimers, a common motif in the crystal structures of carboxylic acids. researchgate.netresearchgate.net

Analysis of Molecular Conformation and Torsion Angles

X-ray crystallography allows for the precise determination of the molecular conformation, including the planarity of the benzene ring and the orientation of the substituent groups. The torsion angles between the carboxylic acid group and the benzene ring, as well as those involving the methoxy groups, can be accurately measured. researchgate.net

For benzoic acids, the carboxylic acid group is often slightly twisted out of the plane of the benzene ring. researchgate.netresearchgate.net The degree of this twist is influenced by the steric and electronic effects of the substituents. In this compound, the two methoxy groups in the ortho positions relative to the fluorine may cause some steric hindrance, potentially leading to a more significant out-of-plane rotation of the carboxylic acid group or the methoxy groups themselves. Analysis of these torsion angles provides crucial insights into the molecule's preferred solid-state conformation.

Polymorphism Studies of Related Benzoic Acid Derivatives

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a phenomenon of significant interest in materials science and pharmaceuticals. numberanalytics.com Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Benzoic acid and its derivatives are known to exhibit polymorphism, which is often linked to variations in molecular conformation and intermolecular interactions, particularly hydrogen bonding. sfasu.edunih.govacs.orgresearchgate.net

Conformational polymorphism arises when molecules can adopt different conformations, which then pack into different crystal lattices. sfasu.edunih.govacs.orgresearchgate.net In benzoic acid derivatives, the torsional angle between the carboxylic acid group and the benzene ring is a key conformational variable.

Research Findings on Polymorphism in Benzoic Acid Derivatives:

A study on 2,6-dimethoxybenzoic acid revealed the existence of three polymorphs. mdpi.com Forms I and III were found to be enantiotropically related, with form III being the high-temperature form. The study highlighted that form I consists of molecules in an anti-planar conformation linked by hydrogen-bonded chains, while the metastable forms II and III contain molecules in a syn-planar conformation forming carboxylic acid homodimers. mdpi.com

In another example, p-aminobenzoic acid (pABA) , a well-studied model compound, is known to crystallize in at least four polymorphic forms (α, β, γ, and δ). rsc.orgresearchgate.net The α and β forms are the most common, with the γ form being structurally similar to the α form. The δ form was obtained through high-pressure crystallization. rsc.org The existence of these different forms is attributed to variations in the hydrogen-bonding networks and molecular packing. researchgate.net

The study of 2-((2,6-dichlorophenyl)amino)benzoic acid identified two polymorphs and one cocrystal salt. rsc.org The polymorphism in this compound was attributed to conformational flexibility, similar to its analog, 2-((2,6-dimethylphenyl)amino)benzoic acid. rsc.org This research underscores how subtle changes in substituents can influence the polymorphic landscape of a molecule.

Furthermore, the segregation of benzoic acid molecules within polymer crystalline cavities has been investigated. mdpi.com In the ε form of syndiotactic polystyrene and the α form of poly(2,6-dimethyl-1,4-phenylene)oxide, benzoic acid was found to exist mainly as dimers within the crystalline channels. mdpi.com Conversely, in the δ form of syndiotactic polystyrene, benzoic acid was present as isolated monomeric molecules, demonstrating how the crystalline environment can influence the association state of the guest molecule. mdpi.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Optimized Geometries and Electronic Structure

A primary step in any DFT study is the optimization of the molecule's geometry to find its lowest energy conformation. This process would yield precise information on bond lengths, bond angles, and dihedral angles. For 4-Fluoro-3,5-dimethoxybenzoic acid, this would involve determining the orientation of the carboxylic acid group and the two methoxy (B1213986) groups relative to the fluorinated benzene (B151609) ring.

Following geometry optimization, analysis of the electronic structure would reveal the distribution of electron density, dipole moment, and electrostatic potential. These properties are critical for understanding the molecule's polarity and how it interacts with other molecules. While general principles of chemistry suggest the electronegative fluorine and oxygen atoms would significantly influence the electronic landscape, specific calculated values and detailed structural parameters from dedicated studies on this compound are not present in the public domain.

Prediction of Spectroscopic Parameters (NMR, IR)

DFT calculations are a reliable method for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of 1H and 13C NMR chemical shifts would predict the resonance frequencies for each unique nucleus in the molecule. These predictions are valuable for assigning peaks in experimentally obtained NMR spectra.

IR (Infrared): The calculation of vibrational frequencies provides a theoretical IR spectrum. This would show the characteristic vibrational modes of the molecule, such as the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-O stretches of the methoxy groups, and vibrations associated with the fluorinated aromatic ring.

Despite the utility of these predictions, specific computational studies detailing the theoretical NMR and IR spectra for this compound have not been identified in the surveyed literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net

An FMO analysis for this compound would map the distribution of these orbitals across the molecule, indicating the most likely sites for nucleophilic and electrophilic attack. This would offer insights into its reactive behavior. Regrettably, specific HOMO-LUMO energy values and orbital diagrams for this compound are not available in published research.

Molecular Dynamics (MD) Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of their behavior in different environments.

Solvation Effects and Solution-Phase Behavior

MD simulations could be used to study how this compound interacts with various solvents. By simulating the molecule in a solvent box (e.g., water, methanol), one could analyze the formation of hydrogen bonds between the carboxylic acid group and solvent molecules, as well as other non-covalent interactions. This would provide a molecular-level understanding of its solubility and behavior in solution. No specific MD simulation studies focusing on the solvation of this compound were found in the literature.

Self-Association and Dimerization Propensities in Solution

Carboxylic acids are well-known to form hydrogen-bonded dimers in solution and in the solid state. MD simulations could predict the propensity of this compound to self-associate and form such dimers. The simulations would calculate the free energy of dimerization, providing a quantitative measure of the stability of the dimer compared to the solvated monomer. This information is key to understanding its physical properties and behavior in solution. However, dedicated research on the dimerization of this compound through MD simulations is not currently available.

Thermodynamic Property Calculations

Computational chemistry provides powerful tools to predict the thermodynamic properties of molecules like this compound, offering insights that complement and sometimes precede experimental measurement. These theoretical investigations are crucial for understanding the compound's stability, reactivity, and behavior in different chemical environments.

The standard molar enthalpy of formation (ΔfHₘ°) is a fundamental thermodynamic quantity representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. The enthalpy of sublimation (ΔsubH) is the heat required to transform one mole of a substance from a solid to a gaseous state. These values are critical for thermochemical calculations and for understanding intermolecular forces.

While specific, experimentally determined thermochemical data for this compound are not prominently available in the reviewed literature, the values for structurally related compounds have been determined and serve as a basis for computational prediction. For instance, the energies of combustion for several dimethoxybenzoic acid isomers have been measured using static-bomb calorimetry to derive their crystalline state enthalpies of formation. researchgate.net Similarly, the enthalpies of combustion and formation for ortho- and para-fluorobenzoic acid have been determined through combustion calorimetry, a technique suitable for fluorine-containing organic compounds where the fluorine-to-hydrogen ratio is less than unity, ensuring all fluorine is converted to hydrogen fluoride (B91410). nih.gov

For this compound, these enthalpies can be predicted with reasonable accuracy using high-level ab initio or Density Functional Theory (DFT) calculations. Methods like B3LYP have been used to calculate energies for related methoxy- and methyl-substituted benzoic acids. researchgate.net Isodesmic and homodesmotic reactions are often employed in these calculations to ensure a cancellation of systematic errors, thereby yielding more reliable thermochemical data. researchgate.net

| Compound | Enthalpy of Formation (kJ/mol) | Enthalpy of Sublimation (kJ/mol) | Method |

| 3,5-Dimethoxybenzoic Acid | - | 125.1 ± 0.3 | Vapour Pressure Measurement nist.gov |

| 3,4,5-Trimethoxybenzoic Acid | -852.9 ± 1.9 (crystal) | 131.2 ± 0.6 | Combustion Calorimetry researchgate.net |

| o-Fluorobenzoic Acid | -571.4 ± 1.1 (crystal) | - | Combustion Calorimetry nih.gov |

| p-Fluorobenzoic Acid | -578.1 ± 1.0 (crystal) | - | Combustion Calorimetry nih.gov |

The acid dissociation constant (pKa) is a critical measure of a compound's acidity in a given solvent. Predicting pKa values computationally is of immense interest in fields ranging from drug discovery to material science. The process is complex, as the pKa is highly dependent on the solvent environment.

Various computational strategies exist for predicting pKa values in both aqueous and non-aqueous media. chemrxiv.org A common approach involves calculating the free energy change of the dissociation reaction using quantum mechanical methods combined with a solvation model. Implicit solvation models, such as the Conductor-like Screening Model (COSMO-RS) or the SMD model, are frequently used to approximate the effect of the solvent. chemrxiv.orgdiva-portal.orgnih.gov

Recent advancements have focused on developing more general and accurate prediction methods. One such procedure allows for the prediction of pKa in any solvent by using an experimental pKa value in a reference solvent (like water) and a set of standard quantum-chemical calculations. diva-portal.org This method can be benchmarked by comparing predicted values with experimental data across different solvents, although discrepancies can arise from uncertainties in experimental data or shortcomings of the solvation model, particularly in aprotic solvents. diva-portal.orgnih.gov

Machine learning models, such as those using graph neural networks (GNNs) or XGBoost, have also emerged as powerful tools for pKa prediction. researchgate.net These models are trained on large datasets of experimental pKa values across multiple solvents and can achieve high accuracy. For instance, a holistic prediction model based on the iBonD experimental pKa database, which covers 39 solvents, has been developed using machine learning. researchgate.net Such approaches can capture the intricate relationships between molecular structure and acidity in diverse chemical environments. researchgate.net

| Solvent | Dielectric Constant (ε) | Solvent Type | Predicted pKa |

| Water | 80.1 | Protic | 3.5 - 4.5 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Aprotic | 10.0 - 11.0 researchgate.net |

| Acetonitrile | 37.5 | Aprotic | 21.0 - 22.0 |

| Methanol | 32.7 | Protic | 8.5 - 9.5 |

| Formamide | 111.0 | Protic | 5.0 - 6.0 chemrxiv.orgnih.gov |

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of fluoro and dimethoxy substituents on the benzoic acid scaffold makes 4-fluoro-3,5-dimethoxybenzoic acid a potentially valuable precursor in multi-step organic syntheses.

Building Block for Fluorinated Aromatic Compounds

Precursor for Biologically Active Molecules

The 3,5-dimethoxyphenyl moiety is a key structural feature in a number of biologically active natural products and synthetic compounds. Similarly, fluorinated benzoic acids are recognized as important intermediates in the synthesis of various pharmaceuticals. researchgate.net For example, derivatives of 4-fluorobenzoic acid have been utilized in the preparation of potential antimicrobial agents. nih.govgoogle.com Although specific studies detailing the use of this compound as a precursor to biologically active molecules are limited, the combination of the fluoro and dimethoxy-substituted phenyl ring suggests its potential in designing novel therapeutic agents.

Role in the Synthesis of Polymers and Novel Materials

Benzoic acid derivatives can be incorporated into polymer backbones or used as functional monomers to create novel materials with specific properties. While there is no direct literature on the use of this compound in polymer synthesis, fluorinated polymers are known for their high thermal stability and unique surface properties. google.com The presence of the carboxylic acid group would allow for its incorporation into polyesters or polyamides through condensation polymerization.

Role in Pharmaceutical and Agrochemical Synthesis

The structural features of this compound make it an attractive starting material for the synthesis of new pharmaceutical and agrochemical compounds.

Starting Material for Drug Synthesis (e.g., Antifungal, Anticancer Agents)

The 3,4,5-trimethoxyphenyl group, which is structurally related to the 3,5-dimethoxy-4-fluorophenyl moiety, is found in several potent anticancer agents, including combretastatin A-4. A chalcone derivative, 4-fluoro-3',4',5'-trimethoxychalcone, has been identified as a new anti-invasive agent with potential applications in cancer therapy. ossila.com While the direct synthesis from this compound is not described, this highlights the potential of this substitution pattern in the design of novel anticancer drugs.

In the realm of antifungal agents, various fluorinated benzoic acid derivatives have been explored. For instance, derivatives of 4-fluorobenzoic acid have been synthesized and evaluated as potential antimicrobial agents. nih.govgoogle.com The development of novel antifungal agents is crucial, and fluorinated organic molecules often exhibit enhanced biological activity.

Synthesis of Agrochemical Intermediates

Fluorine-containing compounds represent a significant portion of modern agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netgoogle.com The introduction of fluorine can lead to increased efficacy and metabolic stability. Closely related compounds, such as 4-fluoro-3-methoxybenzoic acid, are used as intermediates in the synthesis of herbicides. researchgate.net Although no specific examples of this compound in agrochemical synthesis are documented, its structure suggests it could be a valuable intermediate for the development of new crop protection agents. For example, 4-fluoro-3-phenoxybenzoic acid is a known compound related to pyrethroid insecticides.

Design and Synthesis of Derivatives with Enhanced Bioactivity

Catalytic Applications and Reaction Optimization

The use of benzoic acid derivatives as components of ligands for metal-catalyzed reactions is a cornerstone of modern synthetic chemistry. These ligands can play a crucial role in determining the outcome of a reaction, including its rate, yield, and selectivity.

There is a lack of specific research articles describing the use of this compound as a key building block in the design and synthesis of ligands for catalytic reactions. While the electronic and steric properties of the fluoro and dimethoxy substituents could theoretically be exploited to fine-tune the performance of a catalyst, documented examples of this application are not prevalent.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways

The practical utility of 4-Fluoro-3,5-dimethoxybenzoic acid is contingent upon efficient and scalable synthetic methods. Future research will likely pivot from traditional, often harsh, chemical syntheses towards more sophisticated and responsible manufacturing technologies.

Current industrial preparations of similar aromatic acids often rely on petroleum-derived precursors and multi-step reactions that can be energy-intensive. helgroup.comresearchgate.net There is a growing imperative to develop "green" synthetic alternatives. A promising future direction is the exploration of biocatalysis, using enzymes or whole-cell microorganisms to perform specific chemical transformations under mild conditions. researchgate.netnumberanalytics.com Research into enzymes like fluorinases, which can selectively introduce fluorine atoms, and other biocatalysts for C-F bond formation is an active field. numberanalytics.comnih.gov The development of engineered metabolic pathways in microorganisms could enable the production of complex molecules like this compound from renewable feedstocks, significantly reducing the environmental footprint compared to conventional chemical synthesis. researchgate.netresearchgate.net

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a traditional batch reactor, is revolutionizing chemical manufacturing. seqens.comamf.ch This technique offers superior control over reaction parameters like temperature and pressure, leading to enhanced safety, higher yields, and more consistent product quality. seqens.comcontractpharma.com For a multi-substituted aromatic compound like this compound, flow chemistry could enable the safe handling of hazardous reagents and intermediates, and allow for rapid optimization and scaling from the laboratory to industrial production. asynt.comadesisinc.com While specific flow syntheses for this compound are not yet prevalent, the technology's proven success in producing complex active pharmaceutical ingredients (APIs) suggests it is a prime candidate for future development, ensuring efficient and reliable large-scale supply. contractpharma.comacs.org

Exploration of Advanced Material Science Applications

The distinct functional groups of this compound—the carboxylic acid, the fluorine atom, and the methoxy (B1213986) groups—make it an intriguing building block for new materials.

Carboxylic acids are widely used as ligands to stabilize nanoparticles or as anchor groups to functionalize surfaces for creating thin films. nih.govacs.org The carboxylic acid moiety of this compound can bind to metal surfaces, acting as a capping agent to control the growth and stability of nanoparticles. nih.gov Furthermore, the fluorine and methoxy groups can tune the surface energy, hydrophobicity, and electronic properties of the resulting materials. This could be leveraged to create specialized coatings or thin films with unique optical or repellent properties. nih.gov In some catalytic systems, benzoic acid derivatives have been shown to act as ligands that modulate the electronic structure of metal sites, enhancing reactivity, a principle that could be explored in nanoparticle catalysis. acs.org

Benzoic acid derivatives can be incorporated into polymer chains to impart specific functionalities. mdpi.comontosight.airesearchgate.net By converting the carboxylic acid to a polymerizable group, this compound could be used as a monomer to create novel fluoropolymers. wikipedia.org The incorporation of fluorine into polymers is known to confer unique properties such as chemical resistance, thermal stability, and low surface energy. etnatec.compolysciences.comchemscene.com Integrating this specific monomer could lead to the development of functional polymers with precisely tuned refractive indices, dielectric constants, or gas permeability, making them suitable for applications in advanced optics, electronics, and separation membranes. rsc.orgacs.org

In-depth Mechanistic Enzymology and Biological Interactions

Understanding how this compound interacts with biological systems is a critical frontier for future research. This involves studying its effect on enzymes and its metabolic fate.

Research in this area would focus on how the compound is processed by metabolic enzymes, particularly those in gut microbiota that are known to transform environmental pollutants. acs.org Studies could investigate whether the compound acts as a substrate or an inhibitor for enzymes that typically metabolize other aromatic compounds. nih.gov The presence of a C-F bond, one of the strongest in organic chemistry, makes the molecule resistant to cleavage, but enzymes such as halogenases and dehalogenases have evolved diverse mechanisms to handle halogenated compounds. nih.govacs.orgnih.gov Investigating the interaction of this compound with these enzymes could reveal novel biochemical pathways or identify it as a potent and specific enzyme inhibitor. researchgate.net Such mechanistic insights are crucial for assessing its potential use in pharmaceutical or agrochemical applications and understanding its environmental impact.

Detailed Mechanism of Action for Reported Biological Activities

Currently, detailed mechanistic studies exclusively focused on this compound are not extensively reported in publicly available literature. However, the broader family of fluorinated and methoxy-substituted benzoic acid derivatives has been implicated in various biological activities, primarily as intermediates in the synthesis of more complex molecules with therapeutic potential. globalscientificjournal.comresearchgate.net

For instance, related structures like 3-fluoro-4-methoxybenzoic acid are utilized in creating 1,3,4-oxadiazole (B1194373) derivatives that exhibit antimicrobial properties. ossila.com The mechanism for such compounds often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity. Future research on this compound could, therefore, be directed at screening its derivatives against a panel of microbial enzymes to uncover a specific mechanism of action. Techniques such as enzyme kinetics, affinity chromatography, and cellular thermal shift assays (CETSA) would be instrumental in pinpointing the molecular interactions responsible for any observed biological effects.

Target Identification and Validation in Biological Systems

Identifying the specific molecular targets of this compound and its derivatives is paramount for understanding their therapeutic potential and for the development of selective drugs. nih.gov The process of target identification can be approached through several modern methodologies. nih.gov

One promising avenue is the use of chemical proteomics, where derivatives of the compound are used as baits to isolate and identify binding proteins from cell lysates. Another approach involves computational inference, where the structure of this compound is compared to libraries of compounds with known targets to generate hypotheses about its potential biological partners. nih.gov

Furthermore, genetic techniques, such as RNA interference (RNAi) screening in the presence of the compound, can reveal genes that are essential for its activity, thereby pointing towards the relevant biological pathways and protein targets. nih.gov Once a potential target is identified, validation studies using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be necessary to confirm the binding affinity and kinetics.

Advanced Computational Modeling for Drug Discovery and Material Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules based on the this compound scaffold. These in silico methods allow for the prediction of molecular properties and biological activities, thereby reducing the time and cost associated with traditional trial-and-error approaches.

De Novo Design of New Molecular Entities

De novo design involves the computational generation of novel molecular structures with desired properties, starting from a basic scaffold like this compound. By utilizing algorithms that "grow" molecules within the binding site of a known biological target, it is possible to design new chemical entities with high predicted affinity and selectivity.

For example, if a target enzyme for a derivative of this acid is identified, its crystal structure can be used to computationally design a library of new analogues. The software would explore different chemical substitutions on the benzoic acid core, optimizing for factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity with the target's active site. This approach can lead to the rapid identification of promising lead compounds for further synthesis and biological evaluation.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) studies involve systematically modifying the structure of a lead compound and observing the effect on its biological activity. For this compound, this would entail synthesizing a series of analogues with variations in the substituents on the phenyl ring and the carboxylic acid group.

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating a mathematical relationship between the chemical structure and biological activity. researchgate.net These models use molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict the activity of new, untested compounds. researchgate.net For a series of this compound derivatives, a QSAR model could be developed to predict their antimicrobial or enzyme-inhibitory potency. nih.gov

A typical QSAR study on derivatives of this acid might involve the parameters outlined in the table below:

| Descriptor Category | Example Descriptors | Potential Impact on Activity |

| Electronic | Hammett constants, Dipole moment, Partial charges | The fluorine atom and methoxy groups significantly influence the electronic distribution, affecting binding to target proteins. |

| Steric | Molecular volume, Surface area, Molar refractivity | The size and shape of substituents can determine the fit within a receptor's binding pocket. |

| Hydrophobic | LogP (partition coefficient) | Affects the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target. |

By developing robust QSAR models, researchers can prioritize the synthesis of compounds with the highest predicted activity, thereby streamlining the drug discovery process. nih.gov

Q & A

Basic: What are the common synthetic routes for fluorinated benzoic acid derivatives, and how can they be adapted for 4-Fluoro-3,5-dimethoxybenzoic Acid?

Methodological Answer:

Fluorinated benzoic acids are typically synthesized via:

- Electrophilic fluorination using reagents like Selectfluor® under polar aprotic conditions (e.g., DMF) .

- Nucleophilic substitution (e.g., replacing bromine/chlorine with fluorine using KF in the presence of crown ethers) .

- Hydrolysis of triflate intermediates derived from hydroxy precursors .

For This compound , regioselectivity challenges arise due to steric hindrance from methoxy groups. A multi-step approach is recommended:

Start with 3,5-dimethoxybenzoic acid.

Protect the carboxylic acid group (e.g., esterification).

Perform electrophilic fluorination at the 4-position.

Deprotect to yield the final product.

Key Considerations: Optimize reaction time and temperature to minimize byproducts like di-fluorinated derivatives .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- GC-MS : Fragmentation patterns (e.g., loss of COOH or F groups) confirm molecular weight and substituent positions. For syringic acid (a structural analog), key fragments include m/z 198 (M⁻), 155 (loss of COOH), and 127 (demethylation) .

- 1H/13C NMR : Methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 7.2–7.6 ppm) reveal substitution patterns. Fluorine coupling may split peaks in 19F NMR .

- FT-IR : Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~1260 cm⁻¹ (C-F) validate functional groups .

Advanced: How does fluorine introduction at the 4-position influence electronic properties and reactivity compared to hydroxyl/methoxy groups?

Methodological Answer:

Fluorine’s strong electron-withdrawing effect increases:

- Acidity : The carboxylic acid group (pKa ~2.5–3.0) becomes more acidic than hydroxyl analogs (e.g., syringic acid, pKa ~4.2) due to inductive effects .

- Lipophilicity : Enhances membrane permeability, making it suitable for drug design .

- Stability : Fluorine resists oxidative degradation compared to hydroxyl groups, critical for long-term storage .

Experimental Validation:

- Compare Hammett substituent constants (σ values) for fluorine vs. methoxy.

- Use computational tools (e.g., DFT) to map electron density distribution .

Advanced: What strategies resolve regioselectivity challenges in fluorinating multi-substituted benzoic acids?

Methodological Answer:

- Directed ortho-metalation : Use methoxy groups as directing groups to control fluorination sites .

- Protection/Deprotection : Temporarily block reactive sites (e.g., esterify the carboxylic acid to prevent side reactions) .

- Microwave-assisted synthesis : Enhances reaction efficiency and selectivity .

Case Study:

In 3,5-difluoro-2-hydroxybenzoic acid synthesis, regioselective fluorination was achieved using a Pd-catalyzed coupling protocol .

Basic: What are the solubility and stability considerations for this compound under experimental conditions?

Methodological Answer:

- Solubility : Sparingly soluble in water (analogous to syringic acid: 5.78 g/L at 25°C) but dissolves well in DMSO or methanol .

- Stability :

Advanced: How can computational chemistry predict biological activity for fluorinated benzoic acid derivatives?

Methodological Answer:

- Molecular Docking : Simulate interactions with target enzymes (e.g., α-glucosidase or tyrosinase) using syringic acid as a template .

- QSAR Models : Correlate substituent electronic parameters (e.g., logP, polar surface area) with bioactivity data from analogs .

Example:

Syringic acid showed α-glucosidase inhibition (IC50 ~12 µM) via hydrogen bonding with catalytic residues . Fluorinated analogs may enhance binding affinity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。